molecular formula C11H17NO2 B1484644 5-(Pyridin-2-ylmethoxy)pentan-1-ol CAS No. 2131203-90-0

5-(Pyridin-2-ylmethoxy)pentan-1-ol

Cat. No.: B1484644
CAS No.: 2131203-90-0
M. Wt: 195.26 g/mol
InChI Key: CZMCJYGIWIXUKP-UHFFFAOYSA-N
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Description

5-(Pyridin-2-ylmethoxy)pentan-1-ol is an organic compound characterized by a pyridine ring attached to a pentanol chain via an ether linkage

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-pyridinemethanol and pentan-1-ol.

  • Reaction Conditions: The reaction involves the formation of an ether linkage through a nucleophilic substitution reaction. Common conditions include the use of a strong base like sodium hydride (NaH) and a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods:

  • Scale-Up: Industrial production involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used.

  • Purification: The product is purified using techniques such as distillation or recrystallization to remove impurities and byproducts.

Types of Reactions:

  • Oxidation: Oxidation of the alcohol group can yield pentanoic acid.

  • Reduction: Reduction of the pyridine ring can lead to the formation of pyridin-2-ylmethanol derivatives.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

  • Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products Formed:

  • Oxidation: Pentanoic acid

  • Reduction: Pyridin-2-ylmethanol derivatives

  • Substitution: Nitro or halogenated pyridine derivatives

Chemistry:

  • Catalyst: Used as a ligand in transition metal catalysis.

  • Building Block: Utilized in the synthesis of more complex organic molecules.

Biology:

  • Bioactive Compound: Investigated for potential biological activity, such as enzyme inhibition.

Medicine:

  • Pharmaceutical Intermediate: Potential intermediate in the synthesis of drugs targeting various diseases.

Industry:

  • Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-(Pyridin-2-ylmethoxy)pentan-1-ol exerts its effects depends on its specific application. For example, as a ligand in catalysis, it may coordinate to a metal center, altering the electronic properties and reactivity of the metal. In biological systems, it may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

  • 5-(Pyridin-2-ylmethoxy)isophthalic Acid: Used in coordination chemistry.

  • 5-Nitro-2-(pyridin-2-ylmethoxy)pyridine: Known for its biological activity.

Uniqueness:

  • Functional Groups: The presence of both ether and alcohol groups in 5-(Pyridin-2-ylmethoxy)pentan-1-ol provides unique reactivity compared to similar compounds.

  • Applications: Its versatility in both industrial and biological applications sets it apart from other pyridine derivatives.

Properties

IUPAC Name

5-(pyridin-2-ylmethoxy)pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c13-8-4-1-5-9-14-10-11-6-2-3-7-12-11/h2-3,6-7,13H,1,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMCJYGIWIXUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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